2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole
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Description
“2-{1-[(3,5-Dichlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole” is a chemical compound with the CAS number 672925-46-1 . It is used in various scientific researches due to its potential in various fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point .Scientific Research Applications
Synthesis and Coordination Chemistry
Research demonstrates the synthesis and complex formation of compounds with sulfonamide and benzothiazole groups, underscoring their potential in developing new coordination compounds. For instance, Bermejo et al. (2000) described the synthesis of different compounds through reactions involving 2-pyridinecarboxaldehyde and N-tosyl-1,2-diaminobenzene, leading to the formation of nickel complexes. These complexes were characterized by various techniques, suggesting the utility of such structures in coordination chemistry and material science (Bermejo et al., 2000).
Antimicrobial Applications
Patel and Agravat (2007) conducted a study on new pyridine derivatives, including those with benzothiazole moieties, and evaluated their antibacterial and antifungal activities. The research underscores the significance of benzothiazole sulfonamides in developing potential antimicrobial agents (Patel & Agravat, 2007).
Sensing Applications
Nakane et al. (2018) explored the ESIPT (excited-state intramolecular proton transfer) fluorescent chromism of sulfonic acid-substituted benzothiazoles for sensing organic bases and amines. This study highlights the application of benzothiazole derivatives in the development of solid-state sensing devices for biologically relevant molecules (Nakane et al., 2018).
Antitumor Activity
Research by Rostom (2006) on indeno[1,2-c]pyrazoles substituted with benzenesulfonamide and sulfonylurea pharmacophores, including thiazolidinone and thiazoline ring systems, demonstrates the antitumor potential of such compounds. The study provides insight into the design of new antitumor agents leveraging the pharmacological activity of sulfonamide-based hybrids (Rostom, 2006).
Properties
IUPAC Name |
2-[1-(3,5-dichlorophenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S2/c18-11-8-12(19)10-13(9-11)25(22,23)21-7-3-5-15(21)17-20-14-4-1-2-6-16(14)24-17/h1-2,4,6,8-10,15H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCANLZZDWGBFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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